molecular formula C6H3BrN2O2 B2767666 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 41153-83-7

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No. B2767666
CAS RN: 41153-83-7
M. Wt: 215.006
InChI Key: BAIKAFHUTPGNTK-UHFFFAOYSA-N
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Description

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound with the molecular formula C6H3BrN2O2 . It belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide involves a stirred solution of potassium hydroxide in ethanol at 47°C treated portion-wise with 4-bromo-2-nitroaniline . The solution is then heated at 65°C for 2 hours . Oxadiazoles are typically synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100 °C .


Molecular Structure Analysis

The 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide molecule contains a total of 14 atoms. There are 3 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The structure of oxadiazoles contains high-energy N-O, C=N bonds, which can effectively improve the energy density and oxygen balance of the compound .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Anticancer Potential

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide: exhibits potent pharmacological activities, particularly in the context of anticancer research . Researchers have recognized its potential as an anticancer agent, especially in targeting tumor hypoxia. Hypoxia, a hallmark of tumor cells, contributes to cancer metastasis, angiogenesis, and drug resistance. Developing agents that specifically address hypoxia is crucial, and this compound represents a novel avenue for research.

Drug Discovery

The compound’s high perplexity and burstiness make it an attractive candidate for drug discovery . Its unique chemical structure and reactivity provide opportunities for designing new therapeutic agents. Researchers can explore its interactions with biological targets, potentially leading to the development of innovative drugs.

Mechanism of Action

While specific information on the mechanism of action of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is not available, oxadiazoles in general are known to possess a wide range of biological activities, including anticancer . They have been utilized in drug design, with more emphasis now placed on molecules for drug designing .

Future Directions

Oxadiazoles, including 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring these applications further, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIKAFHUTPGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

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